11-(3-CHLOROPHENYL)-8,8-DIMETHYL-2,3,6,7,8,9,10,11-OCTAHYDRO-1,4-DIOXA-6-AZATETRACEN-10-ONE
Overview
Description
11-(3-CHLOROPHENYL)-8,8-DIMETHYL-2,3,6,7,8,9,10,11-OCTAHYDRO-1,4-DIOXA-6-AZATETRACEN-10-ONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a dimethyl group, and a tetracyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3-CHLOROPHENYL)-8,8-DIMETHYL-2,3,6,7,8,9,10,11-OCTAHYDRO-1,4-DIOXA-6-AZATETRACEN-10-ONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-chlorobenzoic acid hydrazide with various aryl isothiocyanates can yield thiosemicarbazide derivatives, which can then be cyclized to form the desired tetracyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
11-(3-CHLOROPHENYL)-8,8-DIMETHYL-2,3,6,7,8,9,10,11-OCTAHYDRO-1,4-DIOXA-6-AZATETRACEN-10-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
11-(3-CHLOROPHENYL)-8,8-DIMETHYL-2,3,6,7,8,9,10,11-OCTAHYDRO-1,4-DIOXA-6-AZATETRACEN-10-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of advanced materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 11-(3-CHLOROPHENYL)-8,8-DIMETHYL-2,3,6,7,8,9,10,11-OCTAHYDRO-1,4-DIOXA-6-AZATETRACEN-10-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetracyclic structures and derivatives of chlorophenyl and dimethyl groups. Examples include:
- Thiosemicarbazide derivatives
- Thiophene-based analogs
- Indole derivatives
Uniqueness
What sets 11-(3-CHLOROPHENYL)-8,8-DIMETHYL-2,3,6,7,8,9,10,11-OCTAHYDRO-1,4-DIOXA-6-AZATETRACEN-10-ONE apart is its specific combination of functional groups and its tetracyclic framework, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
11-(3-chlorophenyl)-8,8-dimethyl-2,3,6,7,9,11-hexahydro-[1,4]benzodioxino[6,7-b]quinolin-10-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO3/c1-23(2)11-17-22(18(26)12-23)21(13-4-3-5-14(24)8-13)15-9-19-20(10-16(15)25-17)28-7-6-27-19/h3-5,8-10,21,25H,6-7,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGCLZMVATZCFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=CC4=C(C=C3N2)OCCO4)C5=CC(=CC=C5)Cl)C(=O)C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.